Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate
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Overview
Description
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a methyl ester group at the 4-position and a prop-2-yn-1-ylamino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate typically involves the reaction of 2-aminopyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then esterified using methyl chloroformate to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-ylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) through energy transfer and single electron transfer pathways. These ROS can then interact with biological molecules, leading to various biochemical effects .
Comparison with Similar Compounds
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone
Comparison: Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate (CAS Number: 1696054-84-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant data tables and case studies.
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
CAS Number: 1696054-84-8
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various pyridine derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against several bacterial strains.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | <50 |
Escherichia coli | <100 |
Pseudomonas aeruginosa | <150 |
Enterococcus faecalis | <125 |
The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating strong inhibition at low concentrations .
Antifungal Activity
In addition to its antibacterial properties, methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine derivatives have shown promise in antifungal applications. A comparative study revealed that these compounds can inhibit the growth of various fungal pathogens.
Table 2: Antifungal Activity of Related Compounds
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | <50 |
Aspergillus niger | <100 |
These findings suggest that structural modifications in pyridine derivatives can enhance their antifungal efficacy .
Anticancer Activity
The anticancer potential of methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine derivatives has been investigated in several studies. The compound has shown promising results in inhibiting the proliferation of cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects of methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine on various cancer cell lines:
Cell Line | IC50 (µM) | Growth Inhibition (%) |
---|---|---|
HeLa (cervical cancer) | 12.5 | 65 |
MCF7 (breast cancer) | 15.0 | 58 |
A549 (lung cancer) | 10.0 | 70 |
The results indicated a significant reduction in cell viability, particularly against HeLa and A549 cells, suggesting that this compound may serve as a lead structure for further development of anticancer agents .
The biological activity of methyl 2-[(prop-2-yn-1-yloxy)amino]pyridine is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Induction of Apoptosis in Cancer Cells: It appears to activate apoptotic pathways in cancer cells, leading to increased cell death.
- Modulation of Signal Transduction: The compound may interfere with signaling pathways that promote proliferation and survival in cancer cells .
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
methyl 2-(prop-2-ynylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-5-11-9-7-8(4-6-12-9)10(13)14-2/h1,4,6-7H,5H2,2H3,(H,11,12) |
InChI Key |
JWUGNFJOXUJBCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)NCC#C |
Origin of Product |
United States |
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